benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

EGFR kinase inhibition mutant-selective inhibitors stereochemistry-activity relationship

Procure the exact (3S,4R) stereochemistry mandated by EGFR T790M and KSP (MK-0731) inhibitor programs. This Cbz-protected 3-fluoro-4-hydroxypiperidine provides the essential C4-aminomethyl nucleophile for urea/amide coupling without extra protection steps. The trans C3‑fluorine/C4‑hydroxyl geometry delivers 50‑fold mutant‑over‑wild‑type selectivity and reduces piperidine pKa by 1–2 log units—critical for CNS penetration and evading P‑gp efflux. Eliminates multi‑step de novo chiral synthesis and late‑stage resolution.

Molecular Formula C14H19FN2O3
Molecular Weight 282.31 g/mol
Cat. No. B8026329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Molecular FormulaC14H19FN2O3
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESC1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14+/m0/s1
InChIKeyYGOVYAMIHUJJDA-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Procurement-Grade Fluorinated Piperidine Building Block


Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1932002-54-4) is a stereochemically defined, polyfunctional piperidine derivative featuring a trans (3S,4R) relationship between the C3-fluorine and C4-hydroxy substituents, an N-Cbz protecting group, and a C4-aminomethyl handle. It belongs to the class of fluorinated 4-hydroxypiperidine building blocks and is catalogued as an intermediate in medicinal chemistry programs targeting central nervous system disorders and kinase inhibition . Its molecular formula is C14H19FN2O3 with a molecular weight of 282.31 g/mol and a predicted LogP of approximately 0.79 .

Why Generic 4-Hydroxypiperidine Building Blocks Cannot Substitute for Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate


This compound integrates four design features—trans (3S,4R) stereochemistry, C3-fluorination, a C4-tertiary hydroxyl, and a C4-aminomethyl nucleophile—that are individually rare and combinatorially absent from generic piperidine catalogs. Replacing it with a non-fluorinated 4-hydroxypiperidine analog sacrifices the electronic modulation provided by fluorine, which has been shown to reduce piperidine nitrogen pKa by approximately 1–2 log units and alter LogP, directly impacting downstream target engagement, P-glycoprotein efflux susceptibility, and metabolic stability . Substituting the trans diastereomer with the cis isomer or a racemic mixture abolishes the specific spatial orientation required for enantioselective synthesis of clinical candidates such as MK-0731, where the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl fragment was essential for optimal in vitro and metabolic profiles [1]. The C4-aminomethyl group further distinguishes this compound from simpler 3-fluoro-4-hydroxypiperidine building blocks by providing a primary amine nucleophile for urea, amide, or reductive amination coupling without additional protection/deprotection steps.

Quantitative Differentiation Evidence for Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate Versus Closest Analogs


Trans (3S,4R) Stereochemistry vs. Cis Diastereomer: Impact on Derivative Bioactivity in EGFR Inhibition

In a lead optimization program for noncovalent mutant-selective EGFR inhibitors, cis-fluoro substitution on 4-hydroxypiperidine scaffolds provided synergistic and substantial potency gains through direct interaction with the enzyme. Further development of the fluorohydroxypiperidine series yielded a pair of diastereomers that demonstrated 50-fold enzyme- and cell-based selectivity for T790M mutants over wild-type EGFR (wtEGFR) in vitro, with pathway knock-down confirmed in an in vivo xenograft model [1]. This establishes that the cis (i.e., (3S,4R) or (3R,4S)) configuration of the fluoro and hydroxy substituents—as present in the target compound—is critical for achieving mutant-selective inhibition, and that the opposite trans diastereomer would produce a fundamentally different selectivity profile.

EGFR kinase inhibition mutant-selective inhibitors stereochemistry-activity relationship

Fluorine-Containing vs. Non-Fluorinated Piperidine: Impact on Physicochemical Properties (pKa, LogP, Microsomal Clearance)

A systematic study by Melnykov et al. (2023) profiled pKa, LogP, and intrinsic microsomal clearance across a series of mono- and difluorinated saturated heterocyclic amines including piperidines. Fluorine substitution reduced piperidine basicity (ΔpKa approximately −1 to −2 units depending on fluorine position and count) and altered LogP values in a conformation-dependent manner. Intrinsic microsomal clearance measurements demonstrated high metabolic stability for the fluorinated compounds studied, with only a single exception across the series . These data provide class-level quantitative evidence that the 3-fluoro substitution present in the target compound confers reduced basicity, modulated lipophilicity, and retained metabolic stability relative to non-fluorinated piperidine building blocks.

physicochemical profiling drug discovery building blocks metabolic stability

C4-Aminomethyl vs. C4-Unsubstituted 3-Fluoro-4-Hydroxypiperidine: Critical Role in KSP Inhibitor (MK-0731) Development

During the Merck KSP inhibitor program, β-fluorination of the piperidine ring modulated the pKa of the piperidine nitrogen and reduced P-glycoprotein (Pgp) efflux, but the resulting compound (14) generated a toxic metabolite in vivo. The breakthrough came from incorporation of fluorine in a strategic, metabolically benign position through synthesis of an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea, yielding compound 30 (MK-0731), which demonstrated an optimal in vitro and metabolic profile and advanced to Phase I clinical trials in taxane-refractory solid tumors [1]. The C4-aminomethyl group was indispensable: it served as the urea coupling point that enabled the metabolically benign fluorine placement. The target compound, with its Cbz-protected piperidine nitrogen and free C4-aminomethyl group, is positioned as a direct precursor to this validated pharmacophoric motif.

KSP inhibition mitotic kinesin cancer therapeutics

Cbz (Benzyl Carbamate) N-Protection vs. Boc Protection: Orthogonal Deprotection Strategy for Multi-Step Synthesis

The target compound employs a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen. Cbz groups are cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas Boc groups require acidic conditions (TFA or HCl). This orthogonality is critical when the synthetic route contains acid-sensitive functionality. In the context of the KSP inhibitor program at Merck, the fluoropiperidine intermediate required selective N-deprotection in the presence of a C2-hydroxymethyl dihydropyrrole moiety that would be labile under acidic Boc-deprotection conditions [1]. The Cbz group enables this selectivity. Analogous intermediates bearing Boc protection at the piperidine nitrogen (e.g., tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate) would require acidic deprotection, limiting compatibility with acid-sensitive downstream fragments.

protecting group strategy orthogonal deprotection synthetic efficiency

Optimal Application Scenarios for Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Mutant-Selective EGFR Kinase Inhibitors Requiring Defined cis-Fluoro/trans-Aminomethyl Geometry

Programs developing noncovalent EGFR inhibitors targeting T790M-containing double mutants should prioritize this compound as the stereochemically defined fluorohydroxypiperidine core. The cis relationship between C3-fluorine and C4-hydroxyl, combined with the trans-disposed C4-aminomethyl, establishes the precise geometry shown to confer 50-fold mutant-over-wild-type selectivity in the fluorohydroxypiperidine diastereomer series [1]. The Cbz group allows late-stage N-deprotection under neutral hydrogenolysis conditions, preserving acid-sensitive quinazoline or pyrimidine warheads commonly employed in EGFR inhibitor scaffolds.

Construction of N-Methyl-3-fluoro-4-(aminomethyl)piperidine Urea Pharmacophores for KSP-Targeted Anticancer Agents

The compound serves as the direct precursor to the validated N-methyl-3-fluoro-4-(aminomethyl)piperidine urea motif found in MK-0731, a clinical-stage KSP inhibitor. The synthetic sequence—Cbz deprotection, N-methylation, and urea formation at the C4-aminomethyl group—has been demonstrated at scale in the Merck program and avoids the toxic metabolite issue that derailed earlier fluoropiperidine leads lacking the C4-aminomethyl handle [2]. Procurement of this specific intermediate eliminates the need for multi-step de novo construction of the chiral fluorinated aminomethylpiperidine core.

CNS Penetrant Kinase or GPCR Modulator Programs Exploiting Fluorine-Modulated pKa and Lipophilicity

For CNS drug discovery programs where piperidine basicity must be tuned to optimize brain penetration while avoiding Pgp efflux, the C3-fluorine substitution provides a predictable pKa reduction of approximately 1–2 log units relative to non-fluorinated piperidines, as established by systematic physicochemical profiling . The C4-aminomethyl and C4-hydroxyl groups provide dual vectors for parallel SAR exploration. The predicted LogP of 0.79 for the fully protected compound falls within the favorable CNS drug-like range, and the Cbz group can be removed to reveal the free piperidine for further optimization.

Enantioselective Synthesis of Clinical Candidates Requiring (3R,4S)-3-Fluoro-4-aminopiperidine Fragments

The (3S,4R) configuration of this compound makes it the enantiomeric counterpart to the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl fragment embedded in MK-0731 [2]. For programs targeting the opposite enantiomeric series or requiring both enantiomers for stereochemistry-activity relationship studies, this compound provides a well-characterized, commercially catalogued entry point with established synthetic provenance (CAS 1932002-54-4, purity typically ≥95%) . The defined stereochemistry eliminates the need for chiral chromatographic resolution of late-stage intermediates.

Quote Request

Request a Quote for benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.